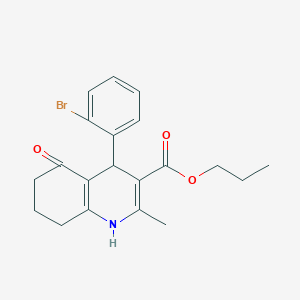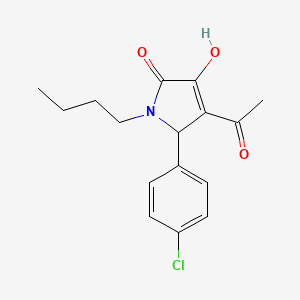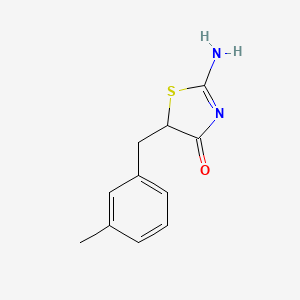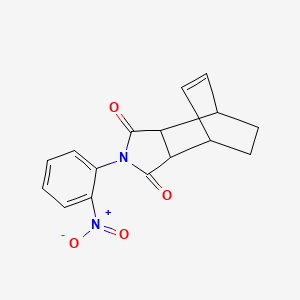![molecular formula C40H42N4O4 B5090070 2-[[2-[4-[1,3-Bis[(2-hydroxyphenyl)methyl]imidazolidin-2-yl]phenyl]-3-[(2-hydroxyphenyl)methyl]imidazolidin-1-yl]methyl]phenol](/img/structure/B5090070.png)
2-[[2-[4-[1,3-Bis[(2-hydroxyphenyl)methyl]imidazolidin-2-yl]phenyl]-3-[(2-hydroxyphenyl)methyl]imidazolidin-1-yl]methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[2-[4-[1,3-Bis[(2-hydroxyphenyl)methyl]imidazolidin-2-yl]phenyl]-3-[(2-hydroxyphenyl)methyl]imidazolidin-1-yl]methyl]phenol is a complex organic compound featuring multiple imidazolidinyl and phenolic groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[4-[1,3-Bis[(2-hydroxyphenyl)methyl]imidazolidin-2-yl]phenyl]-3-[(2-hydroxyphenyl)methyl]imidazolidin-1-yl]methyl]phenol can be approached through multi-step organic synthesis. The key steps involve:
Formation of Imidazolidinyl Groups: This can be achieved by reacting appropriate diamines with aldehydes or ketones under acidic conditions to form imidazolidines.
Attachment of Phenolic Groups: The phenolic groups can be introduced through electrophilic aromatic substitution reactions, where phenol derivatives react with the imidazolidinyl intermediates.
Final Assembly: The final compound is assembled by linking the imidazolidinyl and phenolic intermediates through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The phenolic groups can undergo oxidation to form quinones.
Reduction: The imidazolidinyl groups can be reduced to amines.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of enzymes due to its complex structure.
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Medicine
Diagnostics: Use in diagnostic assays for detecting specific biomolecules.
Industry
Materials Science: Incorporation into polymers or materials for enhanced properties.
Chemical Manufacturing: Use as a building block in the production of other chemicals.
Wirkmechanismus
The compound’s mechanism of action would depend on its specific application. For example:
Enzyme Inhibition: It may bind to the active site of an enzyme, blocking substrate access.
Therapeutics: It could interact with cellular receptors or pathways to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol A: A simpler phenolic compound with two phenol groups.
Imidazolidinyl Urea: A compound with imidazolidinyl groups used in cosmetics.
Uniqueness
Complexity: The compound’s structure is more complex, offering unique interactions and properties.
Versatility: Its multiple functional groups provide diverse reactivity and applications.
Eigenschaften
IUPAC Name |
2-[[2-[4-[1,3-bis[(2-hydroxyphenyl)methyl]imidazolidin-2-yl]phenyl]-3-[(2-hydroxyphenyl)methyl]imidazolidin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H42N4O4/c45-35-13-5-1-9-31(35)25-41-21-22-42(26-32-10-2-6-14-36(32)46)39(41)29-17-19-30(20-18-29)40-43(27-33-11-3-7-15-37(33)47)23-24-44(40)28-34-12-4-8-16-38(34)48/h1-20,39-40,45-48H,21-28H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTCBGPDQVUHMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1CC2=CC=CC=C2O)C3=CC=C(C=C3)C4N(CCN4CC5=CC=CC=C5O)CC6=CC=CC=C6O)CC7=CC=CC=C7O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H42N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B5089991.png)


![N-[2-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-2-thiophenesulfonamide](/img/structure/B5090012.png)
![4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5090017.png)

![2-[5-[(3,4-dichlorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5090028.png)

![2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B5090039.png)

![1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5090062.png)
![N-allyl-5-[(3-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B5090077.png)
![N-[2-(phenylthio)ethyl]nicotinamide](/img/structure/B5090079.png)

